4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile
Overview
Description
4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile is an organic compound that features an imidazole ring attached to a benzonitrile moiety
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole derivatives is generally related to their interaction with various enzymes and receptors in the body .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
The wide range of biological activities exhibited by imidazole derivatives suggests that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc .
Cellular Effects
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with various cellular processes .
Molecular Mechanism
Imidazole derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to 4-(1H-imidazol-1-ylmethyl)-2-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring and a benzonitrile moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-2-methylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-10-6-11(2-3-12(10)7-13)8-15-5-4-14-9-15/h2-6,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUOWSGFGSNUNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=CN=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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